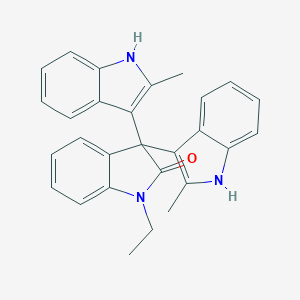![molecular formula C29H26F3IN2O3 B307506 4-[(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLENE]-3-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE](/img/structure/B307506.png)
4-[(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLENE]-3-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLENE]-3-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes butoxy, ethoxy, iodophenyl, phenyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLENE]-3-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE typically involves multiple steps, including the formation of intermediate compounds. The key steps often include:
Formation of the Iodophenyl Intermediate: This step involves the iodination of a phenyl compound, typically using iodine and a suitable oxidizing agent.
Formation of the Butoxy and Ethoxy Substituents: These groups are introduced through etherification reactions, where butanol and ethanol react with the phenyl intermediate.
Formation of the Pyrazolone Ring: This involves the cyclization of a hydrazine derivative with a diketone compound.
Final Coupling Reaction: The final step involves coupling the iodophenyl intermediate with the pyrazolone ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-[(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLENE]-3-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
科学研究应用
4-[(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLENE]-3-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 4-[(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLENE]-3-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-[(4-METHOXY-3-ETHOXY-5-IODOPHENYL)METHYLENE]-3-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE
- 4-[(4-BUTOXY-3-METHOXY-5-IODOPHENYL)METHYLENE]-3-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE
Uniqueness
4-[(4-BUTOXY-3-ETHOXY-5-IODOPHENYL)METHYLENE]-3-PHENYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C29H26F3IN2O3 |
|---|---|
分子量 |
634.4 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-butoxy-3-ethoxy-5-iodophenyl)methylidene]-5-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one |
InChI |
InChI=1S/C29H26F3IN2O3/c1-3-5-14-38-27-24(33)16-19(17-25(27)37-4-2)15-23-26(20-10-7-6-8-11-20)34-35(28(23)36)22-13-9-12-21(18-22)29(30,31)32/h6-13,15-18H,3-5,14H2,1-2H3/b23-15- |
InChI 键 |
ZTIBOKNHQFKZQC-HAHDFKILSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4)OCC |
手性 SMILES |
CCCCOC1=C(C=C(C=C1I)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4)OCC |
规范 SMILES |
CCCCOC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzyl ether](/img/structure/B307424.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)
![3-(Allylsulfanyl)-6-(3-ethoxy-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307429.png)
![1-methyl-3-{(1-methyl-1H-indol-3-yl)[4-(2-propynyloxy)phenyl]methyl}-1H-indole](/img/structure/B307434.png)
![7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307436.png)
![4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B307437.png)



![1-[6-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307443.png)
![(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307444.png)
![7-acetyl-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide](/img/structure/B307446.png)
